molecular formula C4H9N5O3 B1242401 Guanidine, 1-nitro-3-nitroso-1-propyl- CAS No. 71598-10-2

Guanidine, 1-nitro-3-nitroso-1-propyl-

Cat. No.: B1242401
CAS No.: 71598-10-2
M. Wt: 175.15 g/mol
InChI Key: MAOGBTKVURDDPJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Configurations

The molecular geometry of guanidine, 1-nitro-3-nitroso-1-propyl- exhibits a fundamentally planar arrangement within the guanidine core structure, consistent with crystallographic observations of related nitrosoguanidine compounds. X-ray crystallographic studies of nitrosoguanidine derivatives demonstrate that these molecules adopt planar configurations in the solid state, with the guanidine moiety maintaining planarity within experimental error. The carbon-nitrogen bond lengths in the guanidine structure typically range from 1.49 to 1.53 Angstroms, following established patterns observed in nitroalkane compounds. The presence of the propyl substituent introduces additional conformational flexibility through rotation around the N-C bond connecting the propyl group to the guanidine nitrogen.

The nitro and nitroso functional groups contribute significantly to the overall molecular geometry through their distinct bonding characteristics. The nitro group maintains its characteristic planar structure with typical N-O bond lengths and O-N-O angles that are consistent with aromatic and aliphatic nitro compounds. The nitroso group introduces additional geometric constraints due to its smaller size and different electronic properties compared to the nitro functionality. Computational studies utilizing density functional theory methods have confirmed that the most stable gas-phase configurations closely match the experimentally observed crystal structures, indicating minimal structural reorganization upon crystallization.

The three-dimensional arrangement of guanidine, 1-nitro-3-nitroso-1-propyl- reveals specific intermolecular interactions that stabilize the crystal lattice structure. The planar guanidine core facilitates π-π stacking interactions between adjacent molecules, while the polar nitro and nitroso groups enable hydrogen bonding networks with neighboring molecules. The propyl substituent extends into the crystal void spaces, contributing to the overall packing efficiency and crystal stability. These geometric features collectively determine the physical properties of the compound, including its density of 1.514 grams per cubic centimeter and melting point characteristics.

Properties

CAS No.

71598-10-2

Molecular Formula

C4H9N5O3

Molecular Weight

175.15 g/mol

IUPAC Name

1-nitro-2-nitroso-1-propylguanidine

InChI

InChI=1S/C4H9N5O3/c1-2-3-8(9(11)12)4(5)6-7-10/h2-3H2,1H3,(H2,5,6,10)

InChI Key

MAOGBTKVURDDPJ-UHFFFAOYSA-N

SMILES

CCCN(C(=NN=O)N)[N+](=O)[O-]

Isomeric SMILES

CCCN(/C(=N/N=O)/N)[N+](=O)[O-]

Canonical SMILES

CCCN(C(=NN=O)N)[N+](=O)[O-]

Other CAS No.

71598-10-2

Synonyms

PNNG
propyl-N'-nitro-N-nitrosoguanidine

Origin of Product

United States

Scientific Research Applications

Biological Research Applications

1. Carcinogenicity Studies
Guanidine, 1-nitro-3-nitroso-1-propyl- has been studied for its tumorigenic properties. Research indicates that it can induce tumors in rodent models following various routes of exposure, including oral and subcutaneous administration. Notably, studies have shown that doses as low as 60 mg/kg can result in equivocal tumorigenic responses in rats . The compound has been classified as a potential carcinogen due to its ability to form nitrosamines, which are known for their mutagenic properties.

2. Genotoxicity Assessments
The compound has been evaluated for its genotoxic effects when combined with nitrites. Evidence from studies shows that it can produce positive results in genotoxicity assays across different biological systems, including bacteria and mammalian cells . This highlights its relevance in understanding the mechanisms of DNA damage and cancer development.

Pharmaceutical Implications

1. Drug Substance Related Impurities
In the pharmaceutical industry, Guanidine, 1-nitro-3-nitroso-1-propyl- is of particular interest due to its role as a potential impurity in drug formulations. The formation of nitrosamine-related impurities during drug manufacturing processes poses significant challenges for regulatory compliance and patient safety . Understanding the conditions under which these impurities form is crucial for mitigating risks associated with their presence in therapeutic agents.

2. Drug Development Research
The compound's mutagenic properties make it a candidate for further research into novel anticancer therapies. Investigating the mechanisms by which Guanidine, 1-nitro-3-nitroso-1-propyl- induces cellular changes could lead to the development of targeted treatments or preventative measures against certain types of cancer.

Health Risks and Safety Considerations

Given its classification as a tumorigenic agent, handling Guanidine, 1-nitro-3-nitroso-1-propyl- requires strict adherence to safety protocols. Exposure can lead to serious health implications, including gastrointestinal tumors observed in animal studies . The compound is also noted to be irritating to the eyes and respiratory system . Therefore, appropriate personal protective equipment (PPE) should be used when working with this chemical.

Several case studies have documented the effects of Guanidine, 1-nitro-3-nitroso-1-propyl-. For instance:

  • Tumorigenicity in Rodents : A study demonstrated that rats administered with Guanidine at a dosage of 2172 mg/kg over a prolonged period developed gastrointestinal tumors .
  • Genotoxic Effects Assessment : Research has shown that nitrosamine compounds like Guanidine can lead to increased incidences of DNA mutations when tested alongside nitrites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Guanidine, 1-nitro-3-nitroso-1-propyl- with three related compounds: 1-Methyl-3-nitro-1-nitrosoguanidine (MNNG) , 1-Methyl-1-nitrosourea (MNU) , and guanidine nitrate . Key distinctions in structure, toxicity, and biological activity are highlighted.

Table 1: Physicochemical and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Guanidine, 1-nitro-3-nitroso-1-propyl- 71598-10-2 C₄H₉N₅O₃ 175.18 Nitro, nitroso, propyl chain
1-Methyl-3-nitro-1-nitrosoguanidine (MNNG) 70-25-7 C₂H₅N₅O₃ 147.10 Nitro, nitroso, methyl
1-Methyl-1-nitrosourea (MNU) 684-93-5 C₂H₅N₃O₂ 103.08 Nitroso, methyl, urea core
Guanidine nitrate 506-93-4 CH₆N₄O₃ 122.08 Nitrate, guanidinium ion

Structural and Functional Differences

Nitroso vs. The propyl chain in the target compound may enhance lipophilicity, influencing tissue penetration compared to MNNG’s methyl group .

Mechanisms of Carcinogenicity: Guanidine, 1-nitro-3-nitroso-1-propyl- induces gastrointestinal tumors via oral exposure, suggesting metabolic activation in the digestive tract . MNNG’s activity against ascites tumors (e.g., Ehrlich carcinoma) is route-dependent, requiring intraperitoneal administration for efficacy .

Mutagenic Pathways :

  • The target compound causes DNA strand breaks and unscheduled synthesis in rats, while MNNG predominantly modifies histone proteins (e.g., H1, H2A) through guanidination, disrupting chromatin structure .

Toxicological Profiles

  • Potency : MNNG exhibits higher protein-binding capacity than MNU (12× greater at 0.38 mM) , while Guanidine, 1-nitro-3-nitroso-1-propyl- requires lower mutagenic concentrations (300 nmol/L in bacteria) compared to MNNG’s millimolar-range activity .
  • Ecotoxicity : Guanidine nitrate’s environmental impact (e.g., Daphnia EC₅₀ = 70.2 mg/L) contrasts with the target compound’s focus on mammalian toxicity .

Preparation Methods

Precursor Synthesis: N-Propyl-N-Nitroguanidine

The synthesis of Guanidine, 1-nitro-3-nitroso-1-propyl-, begins with the preparation of its precursor, N-propyl-N-nitroguanidine (CAS 35091-64-6). A one-step reaction using nitroguanidine and n-propylamine in aqueous media has been demonstrated as a cost-effective method. Key parameters include:

  • Mass ratio : Nitroguanidine, n-propylamine, and water at 1:0.3–0.6:5–20.

  • Reaction conditions : Temperature maintained at 30–60°C for 1–4 hours, with pH adjusted to 1–6 using hydrochloric acid.

  • Yield optimization : At 50°C and pH 3, yields reach 68.5% after recrystallization with ethanol.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where n-propylamine attacks the nitroguanidine’s electrophilic nitrogen, facilitated by protonation in acidic conditions. The aqueous environment minimizes side reactions, enhancing selectivity.

Nitrosation of N-Propyl-N-Nitroguanidine

The introduction of the nitroso group is achieved through nitrosation. A validated method involves treating N-propyl-N-nitroguanidine with nitric acid and sodium nitrite .

  • Reagents : Concentrated nitric acid (HNO₃) and sodium nitrite (NaNO₂).

  • Conditions : Reaction conducted under controlled temperatures (likely 0–5°C to prevent decomposition).

  • Challenges : Competitive nitration and nitroso group stability require precise stoichiometry and cooling.

Mechanistic Pathway : Nitrosation occurs via the generation of nitrous acid (HNO₂) in situ, which reacts with the secondary amine group of the precursor to form the nitroso derivative.

Optimization and Scalability

Key Parameters in Precursor Synthesis

Data from 7 embodiments in the patent CN107879952A reveal the impact of variables on yield:

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)30–605068.5
Reaction Time (h)1–4268.5
n-Propylamine Ratio0.3–0.6 (vs. 1 nitroguanidine)0.468.5
pH1–6368.5

Deviations from optimal conditions reduce yields; for example, at 30°C and pH 6, yield drops to 58.9%.

Nitrosation Efficiency

While the nitrosation step’s yield is unspecified in available literature, analogous reactions suggest yields of 50–70% are achievable with rigorous temperature control. Side products may include over-nitrated derivatives, necessitating purification via recrystallization or chromatography.

Analytical Characterization

Spectroscopic Validation

The precursor N-propyl-N-nitroguanidine is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.25 (s, 2H, NH₂), 7.70 (s, 1H, NH), 2.65 (m, 2H, -CH₂-N), 1.58 (m, 2H, CH₂), 0.96 (m, 3H, CH₃).

  • IR : Peaks at 3308 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N stretch).

For the final nitroso compound, Guanidine, 1-nitro-3-nitroso-1-propyl- , expected spectral features include:

  • ¹H NMR : Additional deshielded peaks near δ 8.5–9.0 ppm for nitroso groups.

  • MS : Molecular ion peak at m/z 175.15 (C₄H₉N₅O₃).

Comparative Analysis of Methods

Alternative Routes

While the primary route uses nitroguanidine and n-propylamine, alternative methods include:

  • Cyanamide-based synthesis : Reacting substituted cyanamides with amines, as seen in US5489709A. For example, N-methyl-3-ethylaniline reacts with cyanamides under AlCl₃ catalysis. However, this method introduces complexity due to steric hindrance and lower yields.

  • Continuous nitration : A sulfuric acid-mediated nitration of guanidine nitrate, though this targets nitroguanidine rather than its derivatives.

Industrial and Research Implications

Scalability Challenges

  • Precursor synthesis : The aqueous reaction is scalable but requires pH control to prevent hydrolysis.

  • Nitrosation : Exothermicity demands jacketed reactors and slow reagent addition.

Applications

Though therapeutic uses are patented , the compound’s primary role is as an intermediate in high-energy materials and agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-nitro-3-nitroso-1-propylguanidine, and what analytical techniques validate its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves nitroso-nitro substitution reactions under controlled pH and temperature. For example, analogous guanidine derivatives are synthesized via condensation of nitrosating agents (e.g., nitrous acid) with nitro-guanidine precursors in non-aqueous solvents . Post-synthesis, structural validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm proton environments and nitro/nitroso group positions) and X-ray crystallography (to resolve bond angles and spatial arrangement of substituents) . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against reference standards.

Q. How can researchers characterize the electronic effects of nitro and nitroso groups in 1-nitro-3-nitroso-1-propylguanidine using spectroscopic methods?

  • Methodological Answer : The electron-withdrawing effects of nitro (-NO₂) and nitroso (-NO) groups alter the compound’s electron density, which can be quantified via:

  • Infrared (IR) Spectroscopy : Stretching frequencies of N=O bonds (~1500–1600 cm⁻¹ for nitroso, ~1350–1480 cm⁻¹ for nitro) indicate electronic delocalization .
  • UV-Vis Spectroscopy : Shifts in absorption maxima reflect conjugation between the guanidine core and substituents. Comparative studies with unmodified guanidine derivatives are critical for baseline analysis .

Q. What are the key stability considerations (pH, temperature) for handling 1-nitro-3-nitroso-1-propylguanidine in aqueous solutions?

  • Methodological Answer : Stability studies should follow accelerated degradation protocols :

  • pH-Dependent Hydrolysis : Test stability across pH 3–10 at 25–50°C. Nitroso groups are prone to hydrolysis in alkaline conditions, requiring buffered solutions (e.g., phosphate buffer, pH 6–7) for storage .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., exothermic peaks at >120°C suggest nitroso group degradation) .

Advanced Research Questions

Q. How do the nitro and nitroso substituents influence the compound’s interaction with DNA-modifying enzymes, based on molecular dynamics simulations?

  • Methodological Answer : Computational models (e.g., molecular dynamics simulations ) predict steric and electronic interference with enzyme active sites. For example, nitroso groups may disrupt hydrogen bonding with Taq polymerase during DNA elongation, as observed in phosphoryl guanidine oligonucleotide studies. Key parameters include:

  • Binding Energy Calculations : Compare ΔG values for wild-type vs. modified substrates .
  • Residue-Specific Interactions : Identify clashes between nitroso groups and catalytic residues (e.g., aspartate or lysine in polymerase active sites) .

Q. What experimental approaches resolve contradictions in reported thermal decomposition profiles of nitroso-guanidine derivatives?

  • Methodological Answer : Discrepancies often arise from varying experimental conditions. A systematic workflow includes:

  • Controlled Replication : Reproduce studies using identical heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air) to isolate oxidative effects .
  • Multi-Technique Validation : Cross-reference TGA data with differential scanning calorimetry (DSC) to distinguish endothermic (phase changes) from exothermic (decomposition) events .

Q. What in silico strategies predict the compound’s reactivity in nucleophilic environments, and how do they compare with empirical data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., nitroso nitrogen) prone to nucleophilic attack .
  • Kinetic Studies : Compare computed activation energies with empirical rates from stopped-flow spectroscopy (e.g., reaction with thiols or amines) . Adjust solvent models (implicit vs. explicit) to improve correlation between simulations and lab data .

Data Contradiction Analysis

  • Example : Conflicting reports on enzymatic inhibition efficacy may arise from:
    • Variability in Assay Conditions : Differences in ionic strength or cofactor concentrations (e.g., Mg²⁺ in polymerase assays) .
    • Sample Purity : Residual solvents (e.g., DMSO) in stock solutions can artificially suppress activity. Validate purity via LC-MS before biological testing .

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